Benzo[b]thiophene-6-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Benzo[b]thiophene-6-carboxylic acid primarily targets Myeloid Cell Leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .
Mode of Action
The compound interacts with Mcl-1, leading to its inhibition . This interaction results in the downregulation of Mcl-1, which in turn prompts a conspicuous apoptotic response . In other words, it induces programmed cell death, which is a critical process in controlling cell proliferation and survival.
Biochemical Pathways
The inhibition of Mcl-1 affects the apoptosis pathway and DNA damage repair pathway . The compound can cause DNA damage while simultaneously downregulating Mcl-1 . This leads to an increase in apoptosis and a decrease in DNA repair, disrupting the balance and leading to cell death.
Result of Action
The primary result of the action of this compound is the induction of apoptosis in cells and the inhibition of DNA repair . This is particularly effective against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . It also reduces the protein levels of BDK in kidneys and heart .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzo[b]thiophene-6-carboxylic acid are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, leading to changes in biochemical reactions . For instance, it has been used to prepare three new series of compounds for screening against Staphylococcus aureus .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative reacts with a halogenated thiophene under the influence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, Benzo[b]thiophene-6-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential as a pharmacophore. It can be modified to create molecules with anti-inflammatory, anticancer, or antimicrobial properties. For instance, derivatives of this compound have shown promise in targeting specific enzymes or receptors involved in disease pathways .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it a valuable intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-4-carboxylic acid
Uniqueness
Benzo[b]thiophene-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties or industrial applications, making it a distinct and valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-benzothiophene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLLMDIYIPVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6179-26-6 |
Source
|
Record name | 1-benzothiophene-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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